molecular formula C20H12ClN3O6 B3958566 [[4-(4-Chlorobenzoyl)oxyiminocyclohexa-2,5-dien-1-ylidene]amino] 3-nitrobenzoate

[[4-(4-Chlorobenzoyl)oxyiminocyclohexa-2,5-dien-1-ylidene]amino] 3-nitrobenzoate

Cat. No.: B3958566
M. Wt: 425.8 g/mol
InChI Key: IOOSMNZTBKIHSR-UHFFFAOYSA-N
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Description

[[4-(4-Chlorobenzoyl)oxyiminocyclohexa-2,5-dien-1-ylidene]amino] 3-nitrobenzoate is a complex organic compound that features a combination of aromatic rings, nitro groups, and chlorobenzoyl moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [[4-(4-Chlorobenzoyl)oxyiminocyclohexa-2,5-dien-1-ylidene]amino] 3-nitrobenzoate typically involves multiple steps:

    Formation of the Chlorobenzoyl Intermediate: The initial step involves the reaction of 4-chlorobenzoic acid with thionyl chloride to form 4-chlorobenzoyl chloride.

    Cyclohexadiene Derivative Formation: The next step involves the reaction of cyclohexa-2,5-dien-1-one with hydroxylamine to form the oxime derivative.

    Coupling Reaction: The oxime derivative is then reacted with 4-chlorobenzoyl chloride to form the intermediate compound.

    Final Coupling: The intermediate is then coupled with 3-nitrobenzoic acid under appropriate conditions to form the final compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the cyclohexadiene moiety.

    Reduction: The nitro group can be reduced to an amine group under appropriate conditions.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.

    Substitution: Electrophilic substitution reactions may involve reagents like bromine or nitric acid.

Major Products

    Oxidation: Products may include quinones or other oxidized derivatives.

    Reduction: The primary product would be the corresponding amine derivative.

    Substitution: Products would depend on the substituent introduced, such as brominated or nitrated derivatives.

Scientific Research Applications

Chemistry

    Synthesis of Complex Molecules: The compound can be used as an intermediate in the synthesis of more complex organic molecules.

    Catalysis: It may serve as a ligand in catalytic reactions.

Biology

    Biological Probes: The compound can be used to study biological pathways and enzyme interactions.

Medicine

    Drug Development:

Industry

    Materials Science: The compound may be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of [[4-(4-Chlorobenzoyl)oxyiminocyclohexa-2,5-dien-1-ylidene]amino] 3-nitrobenzoate would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions.

Comparison with Similar Compounds

Similar Compounds

    4-Chlorobenzoyl Chloride: A precursor in the synthesis of the compound.

    Cyclohexa-2,5-dien-1-one Oxime: Another intermediate in the synthesis.

    3-Nitrobenzoic Acid: A related compound with similar functional groups.

Uniqueness

[[4-(4-Chlorobenzoyl)oxyiminocyclohexa-2,5-dien-1-ylidene]amino] 3-nitrobenzoate is unique due to its combination of functional groups and potential for diverse applications in various fields.

Properties

IUPAC Name

[[4-(4-chlorobenzoyl)oxyiminocyclohexa-2,5-dien-1-ylidene]amino] 3-nitrobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H12ClN3O6/c21-15-6-4-13(5-7-15)19(25)29-22-16-8-10-17(11-9-16)23-30-20(26)14-2-1-3-18(12-14)24(27)28/h1-12H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOOSMNZTBKIHSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)ON=C2C=CC(=NOC(=O)C3=CC=C(C=C3)Cl)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H12ClN3O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[[4-(4-Chlorobenzoyl)oxyiminocyclohexa-2,5-dien-1-ylidene]amino] 3-nitrobenzoate
Reactant of Route 2
Reactant of Route 2
[[4-(4-Chlorobenzoyl)oxyiminocyclohexa-2,5-dien-1-ylidene]amino] 3-nitrobenzoate
Reactant of Route 3
[[4-(4-Chlorobenzoyl)oxyiminocyclohexa-2,5-dien-1-ylidene]amino] 3-nitrobenzoate
Reactant of Route 4
[[4-(4-Chlorobenzoyl)oxyiminocyclohexa-2,5-dien-1-ylidene]amino] 3-nitrobenzoate
Reactant of Route 5
[[4-(4-Chlorobenzoyl)oxyiminocyclohexa-2,5-dien-1-ylidene]amino] 3-nitrobenzoate
Reactant of Route 6
[[4-(4-Chlorobenzoyl)oxyiminocyclohexa-2,5-dien-1-ylidene]amino] 3-nitrobenzoate

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